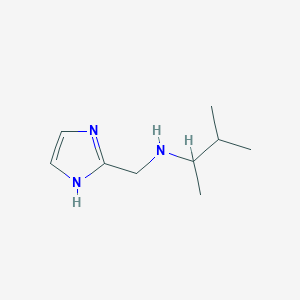
(1H-Imidazol-2-ylmethyl)(3-methylbutan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Imidazol-2-ylmethyl)(3-methylbutan-2-yl)amine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-2-ylmethyl)(3-methylbutan-2-yl)amine typically involves the reaction of imidazole derivatives with appropriate alkylating agents. One common method is the alkylation of imidazole with (3-methylbutan-2-yl)amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(1H-Imidazol-2-ylmethyl)(3-methylbutan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce various reduced imidazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1H-Imidazol-2-ylmethyl)(3-methylbutan-2-yl)amine is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and as a ligand in coordination chemistry .
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The compound’s ability to interact with enzymes and receptors makes it a valuable scaffold for drug design .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (1H-Imidazol-2-ylmethyl)(3-methylbutan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and form hydrogen bonds with biological molecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-imidazol-2-yl)methylamine
- (1-Propyl-1H-imidazol-2-yl)methylamine
- (1-Butyl-1H-imidazol-2-yl)methylamine
Uniqueness
(1H-Imidazol-2-ylmethyl)(3-methylbutan-2-yl)amine is unique due to its specific substitution pattern on the imidazole ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other imidazole derivatives.
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-3-methylbutan-2-amine |
InChI |
InChI=1S/C9H17N3/c1-7(2)8(3)12-6-9-10-4-5-11-9/h4-5,7-8,12H,6H2,1-3H3,(H,10,11) |
InChI Key |
ONVXILZNKNKBTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=NC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


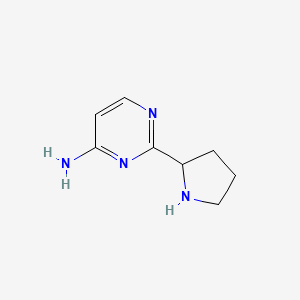
![6-Ethyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B13270717.png)
![4-[(2-Methylcyclopentyl)amino]butan-2-ol](/img/structure/B13270722.png)
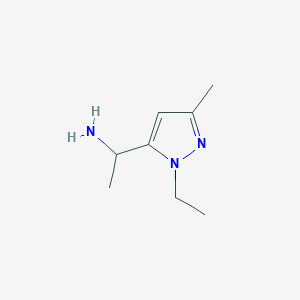
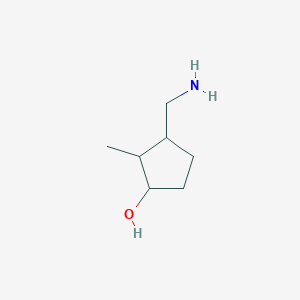

amine](/img/structure/B13270741.png)
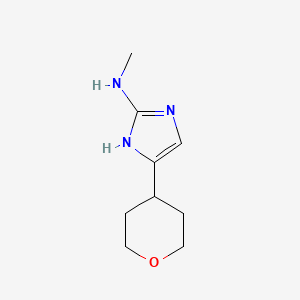
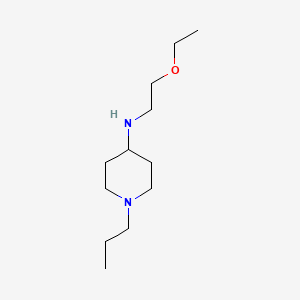
![1-[(2S)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine](/img/structure/B13270753.png)

![2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13270771.png)
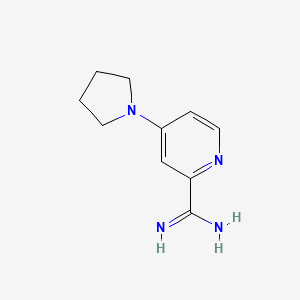
![6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13270786.png)
